5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)5-11-2-1-6(7)3-10-4-6/h10H,1-5H2 |
InChI Key |
OUXPWLQDQIUZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12CNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Compound 1: 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (a key precursor)
- Reagents: Chloroacetyl chloride, bases (triethylamine, pyridine, potassium carbonate), reducing agents (lithium aluminum hydride), catalysts for hydrogenation.
Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Acylation | Reaction of compound 1 with chloroacetyl chloride in presence of a base | Solvent: dichloromethane or acetonitrile; Base: triethylamine or potassium carbonate; Temp: ≤10 °C, then room temp; Time: ~16 hrs | Formation of compound 2 (chloroacetylated intermediate) |
| 2. Cyclization | Self-cyclization of compound 2 under inert atmosphere | Base: sodium hydride or n-butyl lithium; Solvent: inert solvent; Temp: controlled; Atmosphere: inert (N2) | Formation of compound 3 (spirocyclic intermediate) |
| 3. Reduction | Reduction of compound 3 to compound 4 | Reducing agent: lithium aluminum hydride; Solvent: inert; Temp: controlled; Molar ratio compound 3:reducing agent ~1:1.1-2 | Conversion to reduced intermediate |
| 4. Catalytic Hydrogenation | Removal of benzyl protecting group from compound 4 | Catalyst: Pd/C; Hydrogen pressure: 20-100 psi; Temp: 20-50 °C; Time: 8-20 hrs; Additive: acetic acid as activator | Final product: 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane (compound 5) |
This four-step sequence is designed for high yield, ease of operation, and suitability for scale-up.
Reaction Conditions and Optimization
- Bases: Triethylamine, pyridine, diisopropylethylamine, and potassium carbonate are used in the acylation step to neutralize HCl and promote reaction.
- Cyclization: Strong bases like sodium hydride or organolithium reagents facilitate intramolecular cyclization under inert atmosphere to prevent side reactions.
- Reduction: Lithium aluminum hydride is preferred for its strong reducing power, with molar ratios carefully controlled to avoid over-reduction.
- Hydrogenation: Catalytic hydrogenation under mild pressure and temperature removes benzyl protecting groups efficiently; acetic acid enhances catalyst activity.
Yields and Purification
- The overall yield for the four-step synthesis is reported to be high, with individual step yields ranging from moderate to excellent (e.g., 60% yield for the final oxalate salt form).
- Purification is typically achieved by column chromatography after acylation and by crystallization or salt formation in the final step.
- The oxalate salt of the compound is often isolated to improve stability and handling.
Comparative Notes on Alternative Methods
- Some literature reports nucleophilic aromatic substitution (SNAr) reactions to build related spirocyclic systems, but these are less directly applicable to 5,5-difluoro derivatives.
- Commercial availability of related fluorinated spiro compounds is limited, and custom synthesis often follows the above multi-step approach.
- Alternative protecting groups and solvents have been explored but the benzyl group and dichloromethane/acetonitrile solvents remain standard due to their balance of reactivity and ease of removal.
Summary Table of Preparation Method
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Chloroacetyl chloride, triethylamine, DCM, ≤10 °C to RT, 16 h | Compound 2 | ~80-90 | TLC monitored, column chromatography purification |
| 2 | Compound 2 | Sodium hydride, inert solvent, inert atmosphere | Compound 3 | High | Self-cyclization step |
| 3 | Compound 3 | LiAlH4, inert solvent, inert atmosphere | Compound 4 | 85-95 | Controlled molar ratio |
| 4 | Compound 4 | Pd/C, H2 (20-100 psi), 20-50 °C, 8-20 h, acetic acid | 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane | 60-80 | Catalytic hydrogenation, final deprotection |
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key spiro[3.5]nonane derivatives and their structural differences:
Pharmacological and Physicochemical Properties
- Spirocyclic Rigidity: All spiro[3.5]nonane derivatives exhibit reduced conformational flexibility, which enhances target selectivity. For example, 2,7-diazaspiro[3.5]nonane derivatives show specificity for sigma-1 receptors (S1R) over sigma-2 subtypes .
- Salt Forms: HCl or hemioxalate salts (e.g., 2-Fluoro-7-azaspiro[3.5]nonane HCl) are common to improve aqueous solubility, critical for in vivo efficacy .
Medicinal Chemistry
- Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives demonstrate dual agonist/antagonist profiles at S1R, with compound 4b showing in vivo antiallodynic effects in pain models . The target compound’s fluorine atoms may further modulate intrinsic activity.
- EGFR Inhibitors: Substitution of spiro[3.5]nonane derivatives (e.g., 2-oxa-6-azaspiro[3.4]octane) in 4-anilinoquinazoline scaffolds improves inhibitory activity against lung cancer cell lines (HCC827, A549) .
Commercial Availability
- Multiple spiro[3.5]nonane derivatives are available from suppliers like J&K Scientific and PharmaBlock, with prices ranging from $212–$593 per 100 mg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
